molecular formula C12H17NO6 B1339314 Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester CAS No. 192225-64-2

Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester

Cat. No.: B1339314
CAS No.: 192225-64-2
M. Wt: 271.27 g/mol
InChI Key: PRJOKCBRKKFOAD-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester is a chemical compound known for its reactivity and utility in various scientific applications. This compound is characterized by the presence of a hexanoic acid backbone with an ethyl ester group and a 2,5-dioxo-1-pyrrolidinyl moiety. It is commonly used in biochemical research and industrial processes due to its ability to form stable amide bonds with primary amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester typically involves the reaction of hexanoic acid with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, to form the NHS ester intermediate. This intermediate is then reacted with ethyl alcohol to yield the final ethyl ester product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group is highly reactive towards nucleophiles, particularly primary amines, leading to the formation of stable amide bonds .

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are amide derivatives. These products are often used in further biochemical applications, such as protein labeling and immobilization .

Scientific Research Applications

Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester is widely used in scientific research due to its versatility and reactivity. Some of its key applications include:

Mechanism of Action

The mechanism of action of hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester involves the formation of a stable amide bond between the succinimidyl ester group and a primary amine. This reaction is facilitated by the electrophilic nature of the succinimidyl ester, which readily reacts with nucleophilic amines. The resulting amide bond is stable and resistant to hydrolysis, making it ideal for various biochemical applications .

Comparison with Similar Compounds

Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6/c1-2-18-11(16)5-3-4-6-12(17)19-13-9(14)7-8-10(13)15/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJOKCBRKKFOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572182
Record name Ethyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192225-64-2
Record name Ethyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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